

ANT2681: A Targeted Approach to Neutralizing NDM-Mediated Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ANT2681	
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A comparative analysis of the metallo- β -lactamase inhibitor **ANT2681** demonstrates potent and broad-spectrum activity against clinically significant New Delhi metallo- β -lactamase (NDM) variants, restoring the efficacy of meropenem against carbapenem-resistant Enterobacterales (CRE).

This guide provides an objective comparison of the efficacy of **ANT2681** against various NDM variants, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the critical field of antimicrobial resistance.

ANT2681 is a specific and competitive inhibitor of metallo- β -lactamases (MBLs), a class of enzymes that confer resistance to carbapenem antibiotics.[1][2][3][4][5] By targeting the dinuclear zinc ion cluster within the active site of these enzymes, **ANT2681** effectively neutralizes their hydrolytic activity against β -lactam antibiotics.[6][7] This guide focuses on the in vitro efficacy of **ANT2681** in combination with meropenem (MEM) against Enterobacterales producing various NDM carbapenemases.

Comparative Efficacy of Meropenem-ANT2681

The combination of meropenem with a fixed concentration of **ANT2681** has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of meropenem against a large panel of NDM-producing clinical isolates. The addition of **ANT2681** at 8 μ g/mL lowers the MIC90 of meropenem from >32 μ g/mL to 8 μ g/mL for NDM-producing CRE.[2][3][4][5]



Table 1: In Vitro Activity of Meropenem (MEM) and MEM-ANT2681 against NDM-Producing Enterobacterales

Organism/E nzyme	No. of Isolates	MEM MIC50 (μg/mL)	MEM MIC90 (μg/mL)	MEM + ANT2681 (8 μg/mL) MIC50 (μg/mL)	MEM + ANT2681 (8 μg/mL) MIC90 (μg/mL)
NDM- producing Enterobacter ales	1,108	>32	>32	0.25	8

Data sourced from susceptibility studies on a large collection of MBL-positive Enterobacterales. [2][3][4][5]

Table 2: Comparative Activity of MEM-ANT2681 against

Different NDM Variants

NDM Variant	No. of Isolates	MEM + ANT2681 (8 μg/mL) MIC90 (μg/mL)
NDM-1	857	8
NDM-5	113	1
NDM-7	52	1
NDM-4	31	Similar to other common variants
NDM-6	Not specified	Similar to other common variants

This table highlights the potent activity of the combination against the most prevalent NDM variants.[2]

Experimental Protocols



The data presented in this guide is primarily derived from in vitro susceptibility testing. The following provides a generalized methodology for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

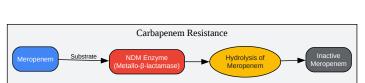
The antibacterial activity of meropenem in combination with **ANT2681** was determined by broth microdilution methods following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [8]

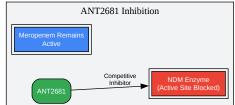
- Bacterial Isolates: A panel of clinical isolates of Enterobacterales with genetically confirmed NDM variants was used.
- Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was the standard medium for susceptibility testing.
- Inoculum Preparation: Bacterial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
- Drug Concentrations: Meropenem was tested across a range of doubling dilutions. ANT2681
 was added at a fixed concentration, typically 8 μg/mL, to a parallel set of meropenem
 dilutions.
- Incubation: The microdilution plates were incubated at 35°C for 18-24 hours in ambient air.
- MIC Determination: The MIC was defined as the lowest concentration of meropenem that completely inhibited visible bacterial growth.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of **ANT2681** and the experimental workflow for assessing its efficacy.



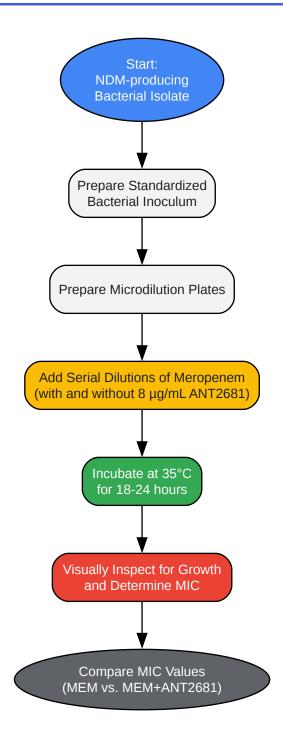




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Caption: Mechanism of ANT2681 action against NDM enzymes.





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- To cite this document: BenchChem. [ANT2681: A Targeted Approach to Neutralizing NDM-Mediated Carbapenem Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#comparing-ant2681-efficacy-against-different-ndm-variants]

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